molecular formula C14H12INO4S B13369069 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13369069
M. Wt: 417.22 g/mol
InChI Key: NKHTTWGHYZGFAP-UHFFFAOYSA-N
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Description

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with an iodo-methylphenyl sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the iodination of 3-methylphenyl sulfonyl chloride followed by its reaction with 3-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be utilized in the development of new materials with specific properties.

    Biological Studies: It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodo group can facilitate binding to specific sites, while the sulfonylamino group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid

Uniqueness

3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogs. The iodo group can participate in specific types of reactions and interactions that are not possible with other halogens or substituents.

Properties

Molecular Formula

C14H12INO4S

Molecular Weight

417.22 g/mol

IUPAC Name

3-[(4-iodo-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12INO4S/c1-9-7-12(5-6-13(9)15)21(19,20)16-11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

NKHTTWGHYZGFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)I

Origin of Product

United States

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